molecular formula C28H25ClF3N3O5 B11661887 N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11661887
M. Wt: 576.0 g/mol
InChI Key: YEFDPQBJWRTKLF-MHDJOFBISA-N
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Description

N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the hydrazide: Starting with the appropriate hydrazine derivative and reacting it with an acyl chloride or ester to form the hydrazide.

    Aldol condensation: Reacting the hydrazide with an aldehyde or ketone to form the final product through an aldol condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
  • N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C28H25ClF3N3O5

Molecular Weight

576.0 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-prop-2-enylphenyl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C28H25ClF3N3O5/c1-3-5-21-12-19(13-25(39-4-2)27(21)40-17-18-6-10-23(29)11-7-18)16-33-34-26(36)14-20-8-9-22(28(30,31)32)15-24(20)35(37)38/h3,6-13,15-16H,1,4-5,14,17H2,2H3,(H,34,36)/b33-16+

InChI Key

YEFDPQBJWRTKLF-MHDJOFBISA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)CC=C)/C=N/NC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)CC=C)C=NNC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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